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Bicyclo[3.3.1]nonane-3,7-dione

Cat. No.: B1298671
CAS No.: 770-15-0
M. Wt: 152.19 g/mol
InChI Key: KIKCULSOJJAIEB-UHFFFAOYSA-N
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Description

Historical Context and Significance in Bicyclic Systems Chemistry

The bicyclo[3.3.1]nonane skeleton is a prevalent structural motif in a vast number of natural products, many of which exhibit significant biological activity. researchgate.netresearchgate.net This has historically driven the interest in understanding the synthesis and properties of its derivatives. Bicyclo[3.3.1]nonane-3,7-dione, with its two ketone functionalities, offers reactive handles for a variety of chemical transformations, making it a key intermediate in the construction of more complex molecules. cymitquimica.com Its rigid structure, which typically adopts a dual chair conformation, provides a well-defined three-dimensional space that is crucial for applications in supramolecular chemistry, such as the design of molecular tweezers and host-guest systems. researchgate.netrsc.org The compound's journey often begins from precursors like Meerwein's ester, highlighting a classic route in bicyclic system synthesis. rsc.orgstir.ac.uk

Scope of Academic Inquiry into this compound

Academic research on this compound is multifaceted, spanning several key areas of organic chemistry. A significant portion of research focuses on its synthesis, with numerous methods developed and optimized over the years. acs.orgichem.md The unique conformational properties of the bicyclo[3.3.1]nonane framework, particularly the interplay between chair-chair and chair-boat forms, are a subject of intense study, with this compound and its derivatives serving as ideal models. researchgate.net The presence of two ketone groups makes it a valuable precursor in the synthesis of various natural products and their analogues. researchgate.net Furthermore, its derivatives are explored as chiral ligands in asymmetric catalysis and as building blocks for novel materials. researchgate.netrsc.org

Below is a table summarizing the key properties of this compound:

PropertyValue
IUPAC Name This compound
Molecular Formula C₉H₁₂O₂
Molecular Weight 152.19 g/mol
CAS Number 770-15-0
Canonical SMILES C1C2CC(=O)CC1CC(=O)C2
InChI Key KIKCULSOJJAIEB-UHFFFAOYSA-N

Data sourced from PubChem CID 643315. nih.govnih.gov

Review of Landmark Research on Bicyclo[3.3.1]nonane Frameworks

Landmark research on the bicyclo[3.3.1]nonane framework has paved the way for its current applications. Early synthetic work, such as the preparation from Meerwein's ester, established a foundational route to this bicyclic system. rsc.org Subsequent studies have focused on developing more efficient and stereocontrolled synthetic methodologies. For instance, various cyclization strategies, including intramolecular aldol-type condensations and Michael additions, have been employed to construct the bicyclo[3.3.1]nonane core. rsc.orgnih.gov

Conformational analysis has been another cornerstone of research. Gas-phase electron diffraction studies have confirmed the preference for a double chair conformation in many bicyclo[3.3.1]nonane derivatives. researchgate.net However, the introduction of bulky substituents or heteroatoms can shift the conformational equilibrium towards a chair-boat form, a phenomenon that has been extensively investigated. rsc.org The "hockey sticks" effect, describing the lone pair-lone pair repulsion of heteroatoms at the 3 and 7 positions, is a classic example of such conformational influence. rsc.org

The application of bicyclo[3.3.1]nonane derivatives in the total synthesis of complex natural products, such as garsubellin A and huperzine A, represents a significant achievement in the field, showcasing the versatility of this structural motif. researchgate.net These syntheses often rely on the predictable reactivity and stereochemistry of the bicyclo[3.3.1]nonane framework.

A summary of key research areas and their significance is provided in the table below:

Research AreaKey Findings & Significance
Synthesis Development of diverse synthetic routes, including cyclizations and organometallic approaches, enabling access to a wide range of derivatives. rsc.orgichem.mdnih.gov
Conformational Analysis Elucidation of the preferred double-chair conformation and the factors influencing the chair-boat equilibrium, providing a fundamental understanding of its stereochemistry. researchgate.netrsc.org
Natural Product Synthesis Utilization as a key building block in the total synthesis of complex and biologically active natural products. researchgate.netresearchgate.net
Supramolecular Chemistry Application in the design of host molecules and molecular tweezers due to its rigid and well-defined three-dimensional structure. researchgate.netrsc.org
Asymmetric Catalysis Use of chiral bicyclo[3.3.1]nonane derivatives as ligands to induce stereoselectivity in chemical reactions. researchgate.netresearchgate.netrsc.org

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H12O2 B1298671 Bicyclo[3.3.1]nonane-3,7-dione CAS No. 770-15-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

bicyclo[3.3.1]nonane-3,7-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12O2/c10-8-2-6-1-7(4-8)5-9(11)3-6/h6-7H,1-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KIKCULSOJJAIEB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC(=O)CC1CC(=O)C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60349144
Record name bicyclo[3.3.1]nonane-3,7-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60349144
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

152.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

770-15-0
Record name bicyclo[3.3.1]nonane-3,7-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60349144
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Ii. Advanced Synthetic Methodologies for Bicyclo 3.3.1 Nonane 3,7 Dione and Its Derivatives

Strategic Approaches to Bicyclo[3.3.1]nonane-3,7-dione Synthesis

The construction of the this compound core can be achieved through various strategic approaches, broadly categorized into linear, multi-step sequences and convergent, intramolecular cyclization reactions. Each strategy offers distinct advantages regarding starting material availability, scalability, and control over substitution patterns.

Multi-step Reaction Sequences for this compound Construction

Linear, multi-step syntheses provide a classical and reliable route to the bicyclo[3.3.1]nonane core, building the structure in a stepwise fashion from acyclic or monocyclic precursors. One established method begins with isophthalic acids and proceeds through several key transformations. This sequence involves the formation of cyclohexane-1,3-dicarboxylic anhydrides, which are then treated with diethyl magnesiomalonate. The resulting products undergo decarboxylation and esterification to yield methyl 3-acetylcyclohexanecarboxylates. The crucial bicyclic framework is then formed via an intramolecular cyclization of this intermediate, typically facilitated by a strong base like potassium hydride in a high-boiling solvent such as xylene.

Another practical approach involves the functional group manipulation of an existing bicyclo[3.3.1]nonane skeleton. For instance, a convenient synthesis of this compound can be accomplished through the oxidation of a precursor diol, such as 7-(hydroxymethyl)bicyclo[3.3.1]nonan-3-ol. semanticscholar.org This method relies on the availability of the substituted bicyclic alcohol, which is then subjected to standard oxidation conditions to furnish the target dione (B5365651).

Table 1: Example of a Multi-step Synthesis Step for a Bicyclo[3.3.1]nonane Derivative
Starting MaterialReagents/ConditionsProductReference
Methyl 3-acetylcyclohexanecarboxylatesPotassium hydride (KH), Xylene, RefluxBicyclo[3.3.1]nonane-2,4-diones (precursors to 3,7-dione) elsevierpure.com

Intramolecular Cyclization Reactions in this compound Synthesis

Intramolecular cyclization reactions are powerful strategies for forming the bicyclo[3.3.1]nonane skeleton, often in a highly efficient and stereocontrolled manner. These methods involve generating a suitably functionalized monocyclic or acyclic precursor that, under specific reaction conditions, undergoes a ring-closing reaction to form the bridged bicyclic system. Key advantages include increased effective molarity and the potential for domino or cascade sequences, where multiple bonds are formed in a single operation.

Intramolecular aldol (B89426) reactions represent a classic and effective method for constructing the second ring of the bicyclo[3.3.1]nonane system. rsc.org This strategy typically involves a substituted cyclohexanone (B45756) with a side chain containing a carbonyl group or a precursor that can be converted to a carbonyl. In the presence of an acid or base catalyst, the enolate of one carbonyl group attacks the other carbonyl group, leading to a cyclization that forms the bicyclic framework. grafiati.com For example, a suitably substituted diketone can undergo an intramolecular aldol cyclization to furnish the bridged system. rsc.org This approach is particularly useful for synthesizing complex derivatives and has been applied in the total synthesis of natural products containing the bicyclo[3.3.1]nonane core. grafiati.com

Table 2: Representative Intramolecular Aldol Cyclization
Precursor TypeCatalyst/ConditionsKey TransformationReference
Cyclohexanone with carbonyl-containing side chainAcid or BaseIntramolecular enolate attack on a carbonyl group to form the second ring. rsc.orggrafiati.com

Michael-type additions, particularly double Michael additions, are among the most powerful and widely used methods for constructing the this compound core. nih.gov This strategy typically involves the reaction of a cyclic Michael donor, such as a 1,3-cyclohexanedione, with two equivalents of a Michael acceptor, or a single acceptor that can react twice. rsc.org A common and effective approach is the reaction between a suitable cyclohexadienone and a nucleophile like dimethyl 1,3-acetonedicarboxylate under basic conditions. rsc.org The reaction proceeds via a sequential double Michael addition, where the nucleophile attacks the dienone twice to forge the two new carbon-carbon bonds required to complete the bicyclic system. rsc.orgresearchgate.net Subsequent hydrolysis and decarboxylation steps yield the desired this compound. rsc.org This methodology is highly convergent and allows for the synthesis of polysubstituted derivatives. researchgate.net

Table 3: Double Michael Addition for this compound Synthesis
Michael DonorMichael AcceptorConditionsProduct TypeReference
Dimethyl 1,3-acetonedicarboxylate4-Alkoxy-4-alkylcyclohexa-2,5-dienonesBasic conditions, followed by hydrolysis and decarboxylationPolysubstituted Bicyclo[3.3.1]nonane-3,7-diones rsc.org

The Mannich reaction is a three-component condensation involving an active hydrogen compound, an aldehyde (typically formaldehyde), and a primary or secondary amine. In the context of bicyclo[3.3.1]nonane synthesis, the double Mannich cyclocondensation is a cornerstone strategy, particularly for the construction of nitrogen-containing analogues. This reaction is the most common and convenient method for the preparative synthesis of 3-aza- and 3,7-diazabicyclo[3.3.1]nonan-9-ones, also known as bispidinones.

The typical reaction involves a cyclic ketone such as a 4-piperidone (B1582916) derivative, which provides the C-H acidic protons, reacting with formaldehyde (B43269) and a primary amine. The intramolecular double condensation efficiently constructs the second piperidine (B6355638) ring, yielding the characteristic bridged bispidinone structure. While this route is paramount for synthesizing heteroatomic bicyclo[3.3.1]nonanes, its direct application to form the purely carbocyclic this compound is not a standard approach, as the reaction inherently incorporates nitrogen atoms into the resulting framework.

Table 4: General Mannich Cyclocondensation for Heteroatomic Bicyclo[3.3.1]nonanes
C-H Acidic ComponentAldehydeAmineTypical ProductReference
4-Piperidone derivativeParaformaldehydePrimary Amine3,7-Diazabicyclo[3.3.1]nonan-9-one

Modern transition-metal catalysis offers sophisticated methods for ring construction. Palladium-catalyzed cycloalkenylation has emerged as a valuable tool for synthesizing various carbocyclic and heterocyclic structures, including bicyclic systems. This strategy generally involves the intramolecular reaction of a substrate containing both a nucleophilic component (like a silyl (B83357) enol ether or a β-dicarbonyl) and an alkene moiety.

The catalytic cycle typically involves the coordination of the palladium(II) catalyst to the alkene, followed by intramolecular attack of the nucleophile onto the activated alkene. This step forms the new carbon-carbon bond and generates a palladium-alkyl intermediate, which then undergoes β-hydride elimination to regenerate the catalyst and yield the bicyclic product. This methodology has been successfully applied to assemble bicyclo[3.2.1]octane and related hydrindane systems, demonstrating its potential for the construction of the closely related bicyclo[3.3.1]nonane framework. The development of catalytic versions of this reaction has enhanced its applicability, avoiding the need for stoichiometric amounts of palladium reagents.

Oxidation-Based Synthetic Routes to this compound

Oxidation reactions provide a direct and effective means of installing the ketone functionalities at the C3 and C7 positions of the bicyclo[3.3.1]nonane skeleton. These methods often start from more readily available precursors such as diols or functionalized phenols.

One convenient approach involves the oxidation of the corresponding bicyclo[3.3.1]nonane-3,7-diol. The diol precursor can be synthesized from adamantane (B196018) derivatives or via other routes. The subsequent oxidation to the diketone is a standard transformation in organic synthesis. researcher.life

A more elaborate and powerful oxidation-based strategy involves a sequence of a phenyliodonium (B1259483) diacetate (PIDA)-mediated phenol (B47542) oxidation followed by a double Michael condensation reaction. researchgate.netrsc.org This methodology allows for the construction of polysubstituted bicyclo[3.3.1]nonane-3,7-diones from simple phenolic starting materials. ucl.ac.uk The general approach, as reported by Camps and coworkers, involves the oxidation of a polysubstituted phenol with PIDA to generate a 4-alkoxy-4-alkylcyclohexa-2,5-dienone intermediate. This intermediate then undergoes a double Michael addition with a suitable donor, such as dimethyl 1,3-acetonedicarboxylate. Subsequent hydrolysis and decarboxylation yield the desired this compound. elsevierpure.com This method is particularly valuable as it allows for the introduction of various substituents onto the bicyclic framework. rsc.org

Table 1: Examples of PIDA-Mediated Synthesis of this compound Derivatives

Phenol PrecursorMichael DonorKey StepsResulting this compound
Polysubstituted PhenolDimethyl 1,3-acetonedicarboxylate1. PIDA Oxidation 2. Double Michael Addition 3. Hydrolysis & DecarboxylationPolysubstituted this compound
4-AlkylphenolDimethyl 1,3-acetonedicarboxylate1. PIDA Oxidation in Methanol 2. Double Michael Addition9-Alkyl-9-methoxythis compound

Stereocontrolled Synthesis of this compound Frameworks

The stereochemical configuration of the bicyclo[3.3.1]nonane core is crucial for its application in the synthesis of complex targets and for its biological activity. Therefore, significant effort has been dedicated to the development of stereocontrolled synthetic methods.

Asymmetric synthesis provides a direct route to enantiomerically enriched bicyclo[3.3.1]nonane derivatives. One powerful strategy is the use of chiral catalysts to control the stereochemical outcome of the ring-forming reactions. For instance, chiral phosphoric acids have been successfully employed in catalyzing desymmetrizing Michael cyclizations of enone diones to afford bicyclo[3.3.1]nonanes with high enantioselectivities. rsc.org This approach allows for the construction of the bicyclic system with the creation of multiple stereogenic centers, including an all-carbon quaternary center, in a single step. rsc.org

Another common approach to chiral bicyclo[3.3.1]nonanes is through the use of a "chiral pool," which involves starting from readily available enantiomerically pure natural products. While direct asymmetric syntheses of this compound are not extensively documented, the enantiospecific synthesis of related compounds, such as bicyclic enones from enantiomerically pure (+)-(1S,5S)-bicyclo[3.3.1]nonane-2,6-dione, demonstrates the feasibility of this strategy. researchgate.net The resulting chiral derivatives can then be further functionalized to access a variety of enantiopure targets.

Kinetic resolution is a widely used technique for the separation of racemates and can be effectively applied to precursors of this compound. This method relies on the differential rate of reaction of two enantiomers with a chiral catalyst or reagent, often an enzyme.

While the direct kinetic resolution of this compound is not prominently reported, the resolution of its diol precursor, bicyclo[3.3.1]nonane-3,7-diol, is a viable and analogous strategy. Enzymatic kinetic resolution of bicyclic diols is a well-established methodology. nih.gov Lipases, in particular, are frequently used for the enantioselective acylation or hydrolysis of diols and their corresponding esters.

A notable example is the enzymatic hydrolysis of 2,6-diacetoxybicyclo[3.3.1]nonane, a close structural analogue of the 3,7-diacetoxy precursor. The hydrolysis using lipase (B570770) from Candida cylindracea or pig liver esterase allows for the separation of the enantiomers with high enantiomeric excess. rsc.org The resulting enantiomerically enriched diol and diacetate can then be converted to the corresponding chiral diketone through oxidation. The use of Baker's yeast (Saccharomyces cerevisiae) for the kinetic resolution of the related bicyclo[3.3.1]nonane-2,6-dione is also well-documented and highlights the utility of biocatalysis in this area. tandfonline.com

Table 2: Lipase-Catalyzed Kinetic Resolution of Bicyclo[3.3.1]nonane Diol Precursors

SubstrateEnzymeReaction TypeProducts (Enantiomeric Excess)
(±)-2,6-Diacetoxybicyclo[3.3.1]nonaneLipase (Candida cylindracea)Hydrolysis(+)-(1S,2R,5S,6R)-Diol (81% ee) and (-)-(1R,2S,5R,6S)-Diacetate (95% ee)
(±)-2,6-Diacetoxy-3,3,7,7-tetramethylbicyclo[3.3.1]nonanePig Liver EsteraseHydrolysis(-)-(1S,2R,5S,6R)-Diol (96% ee) and (+)-(1R,2S,5R,6S)-Diacetate (86% ee)

Synthesis of this compound Heteroanalogues

The introduction of heteroatoms into the bicyclo[3.3.1]nonane framework leads to a diverse range of structures with unique chemical and biological properties. The synthesis of aza- and oxa-analogues of this compound has therefore attracted considerable attention.

The synthesis of azabicyclo[3.3.1]nonanes, often referred to as bispidines, is commonly achieved through a double Mannich reaction. semanticscholar.orgect-journal.kz This reaction typically involves the condensation of a piperidin-4-one derivative, an amine, and an aldehyde. nih.gov For the synthesis of 9-azabicyclo[3.3.1]nonan-3-one, a Robinson-Mannich-type reaction can be employed, using glutaraldehyde, acetonedicarboxylic acid, and a primary amine like benzylamine. orgsyn.org

While the direct synthesis of a 3,7-dione in the azabicyclo[3.3.1]nonane series is less common, the synthesis of the parent 3,7-diazabicyclo[3.3.1]nonane-2,6-dione has been reported. rsc.org This suggests that the construction of aza-analogues with dione functionalities at these positions is feasible. The general Mannich approach provides a versatile platform for accessing the core azabicyclic structure, which could then be further functionalized to introduce the desired ketone groups. For instance, a 1-allylpiperidin-4-one can undergo a double Mannich reaction to form an N,N'-diallylbispidinone, which can be further modified. elsevierpure.com

The synthesis of oxabicyclo[3.3.1]nonane derivatives can be achieved through various cyclization strategies. A highly stereoselective method for the synthesis of functionalized 3-oxabicyclo[3.3.1]nonan-2-one derivatives has been developed through an organocatalytic domino Michael-hemiacetalization-Michael reaction followed by oxidation with pyridinium (B92312) chlorochromate (PCC). nih.gov This approach yields products with multiple stereogenic centers in good yields and high diastereo- and enantioselectivities. nih.gov

For the 9-oxa analogue, lipase-catalyzed transformations have been used to prepare enantiopure 9-oxabicyclononanediol derivatives. researchgate.net Specifically, the enzymatic hydrolysis of racemic endo,endo-9-oxabicyclo[3.3.1]nonane-2,6-diol and its diacetate allows for the separation of enantiomers. researchgate.net Subsequent oxidation of these chiral diols would provide a route to the corresponding enantiomerically pure 9-oxabicyclo[3.3.1]nonane-2,6-dione, a close isomer of the target 3,7-dione. Gold-catalyzed stereoselective synthesis has also been employed to create 9-oxabicyclo[3.3.1]nona-4,7-dienes from 1-oxo-4-oxy-5-ynes. acs.org Further functionalization of these dienes could potentially lead to the desired 3,7-dione.

Thiathis compound Derivatives

The introduction of a sulfur atom into the bicyclo[3.3.1]nonane framework creates thiabicyclo[3.3.1]nonane derivatives, which are of interest for their unique stereoelectronic properties. The synthesis of 9-thiabicyclo[3.3.1]nonane-2,6-dione serves as a key example of constructing this heterocyclic core. orgsyn.org The process begins with the reaction of 1,5-cyclooctadiene (B75094) with sulfur dichloride in dichloromethane, which forms (1α,2α,5α,6α)-2,6-dichloro-9-thiabicyclo[3.3.1]nonane. orgsyn.org This dichlorinated intermediate is then hydrolyzed using sodium carbonate in an acetone/water mixture to produce (endo,endo)-9-thiabicyclo[3.3.1]nonane-2,6-diol. orgsyn.org The final step is the oxidation of this diol to the target 9-thiabicyclo[3.3.1]nonane-2,6-dione. orgsyn.org One effective method for this oxidation utilizes chromium trioxide in pyridine (B92270) and dichloromethane, affording the desired dione in a 65% yield. orgsyn.org This diketone is a versatile intermediate for creating a range of other sulfur-containing heterocycles. orgsyn.org

The substitution of the chlorine atoms in 2,6-dichloro-9-thiabicyclo[3.3.1]nonane with other nucleophiles like azides and cyanides has also been explored, showcasing the scaffold's utility. mdpi.com These substitutions are facilitated by the participation of the neighboring sulfur atom and proceed in high yields. mdpi.com

Functionalization Strategies on the this compound Core

Functionalization of the pre-formed this compound core is a critical strategy for generating molecular diversity. These modifications can introduce various substituents at different positions on the bicyclic skeleton, allowing for the fine-tuning of its chemical and physical properties.

Synthesis of Substituted this compound Derivatives

A prominent method for synthesizing polysubstituted bicyclo[3.3.1]nonane-3,7-diones involves a sequential oxidation and double Michael addition. researchgate.netucl.ac.uk This strategy often employs the oxidation of polysubstituted phenols with phenyliodonium diacetate (PIDA). ucl.ac.uk The resulting cyclohexa-2,5-dienones then undergo a double Michael addition with reagents like dimethyl 1,3-acetonedicarboxylate under basic conditions. ucl.ac.uk Subsequent hydrolysis and decarboxylation steps yield the desired substituted bicyclo[3.3.1]nonane-3,7-diones. ucl.ac.uk This approach has been successfully used to prepare derivatives such as 9-methoxy-9-methylthis compound. rsc.org

Another powerful technique for constructing the substituted core is the Robinson annulation. A tandem Michael addition of methyl vinyl ketone to 5,5-dimethylcyclohexane-1,3-dione, followed by a double Robinson annulation, results in a bicyclononane framework fused with an additional six-membered ring. researchgate.net

The table below summarizes selected synthetic routes to substituted this compound derivatives.

Starting Material(s)Reagent(s)ProductYield (%)
Polysubstituted phenols, Dimethyl 1,3-acetonedicarboxylate1. Phenyliodonium diacetate (PIDA) 2. BasePolysubstituted bicyclo[3.3.1]nonane-3,7-dionesNot specified
5,5-dimethylcyclohexane-1,3-dione, Methyl vinyl ketoneAcidFused bicyclononane tetraketoneNot specified
2-acylcyclohexanone, MethacroleinAcid catalystSubstituted bicyclo[3.3.1]nonaneNot specified

Regioselective and Diastereoselective Control in Functionalization

Achieving control over the regioselectivity (where substituents attach) and diastereoselectivity (the 3D arrangement of atoms) is paramount in the synthesis of complex molecules. In the context of this compound, the rigid chair-chair or chair-boat conformation of the bicyclic system heavily influences the stereochemical outcome of reactions. ect-journal.kz

For instance, the reduction of a ketone can lead to different alcohol isomers. In the synthesis of 9,9-dimethylthis compound derivatives, the reduction of a ketone precursor shows high stereoselectivity. ucl.ac.uk Using lithium aluminium hydride (LiAlH₄), the hydride is delivered to the more accessible face of the molecule, resulting exclusively in the endo-epimer. ucl.ac.uk In contrast, reduction using sodium in ethanol (B145695) (Na/EtOH) yields solely the thermodynamically more stable exo-isomer. ucl.ac.uk

The Robinson annulation approach can also exhibit stereocontrol. Detailed analysis and DFT calculations of the base-catalyzed Robinson annulation for synthesizing bridged bicyclo[3.3.1]nonanes have revealed that the anti-product is formed preferentially. ucl.ac.uk Furthermore, the development of enantioselective syntheses, for example through the intermolecular alkylation of Michael donors with 10-bromocarvones followed by an intramolecular Michael addition, has paved the way for creating specific enantiomers of functionalized bicyclo[3.3.1]nonanes. ucl.ac.uk

Reaction TypeReagent(s)Stereochemical Outcome
Ketone ReductionLithium aluminium hydride (LiAlH₄)Exclusively endo-alcohol
Ketone ReductionSodium in Ethanol (Na/EtOH)Solely exo-alcohol
Base-Catalyzed Robinson AnnulationBasePreferential formation of the anti-product

Iii. Conformational Analysis and Stereochemical Dynamics of Bicyclo 3.3.1 Nonane 3,7 Dione

Theoretical Frameworks of Bicyclo[3.3.1]nonane Conformational Analysis

The conformational analysis of the bicyclo[3.3.1]nonane system is primarily understood through the interplay of its constituent cyclohexane (B81311) rings. In principle, this framework can exist in three distinct conformations: a twin-chair (or chair-chair, CC), a boat-chair (BC), and a twin-boat (or boat-boat, BB). rsc.orgvu.lt The study of these conformations utilizes both computational methods, such as molecular mechanics and ab initio calculations, and experimental techniques like X-ray crystallography and NMR spectroscopy to determine the most stable arrangements and the energy barriers between them. rsc.orgresearchgate.net

The parent bicyclo[3.3.1]nonane is known to predominantly adopt a chair-chair conformation. oregonstate.edu However, the introduction of substituents can significantly alter the conformational landscape. The energetic balance between conformers is dictated by factors including steric hindrance, torsional strain, and transannular interactions—non-bonded interactions between atoms across the ring system. vu.ltoregonstate.edu These theoretical principles provide the foundation for understanding the specific conformational behavior of derivatives such as bicyclo[3.3.1]nonane-3,7-dione.

Primary Conformations of this compound and its Analogues

The presence of carbonyl groups at the C3 and C7 positions introduces specific electronic and steric effects that influence the conformational equilibrium of the bicyclo[3.3.1]nonane skeleton.

For many bicyclo[3.3.1]nonane derivatives, the chair-chair (CC) conformation is the most stable. vu.lt In this C2v-symmetric arrangement, both six-membered rings adopt a chair form. rsc.org This conformation generally minimizes torsional strain within the rings. However, it also brings the endo protons at the C3 and C7 positions into close proximity, leading to significant transannular steric repulsion. oregonstate.edu In the case of this compound, the replacement of the C3 and C7 methylene (B1212753) groups with sp2-hybridized carbonyl carbons alters this interaction. While the unsubstituted parent compound and certain 3,7-disubstituted derivatives favor the CC conformation, the specific impact of the dione (B5365651) functionality requires careful consideration of ring flattening and altered bond angles. vu.lt Studies on analogous systems, such as 3,7-diacyl-3,7-diazabicyclo[3.3.1]nonanes, have also found the "double chair" conformer to be experimentally dominant in the condensed phase. researchgate.net

The chair-boat (CB) conformation, which possesses Cs symmetry, is another critical conformer in the bicyclo[3.3.1]nonane system. rsc.org In this arrangement, one ring maintains a chair form while the other adopts a boat form. This conformation can alleviate the severe transannular steric strain present in the CC form between the C3 and C7 positions. vu.lt The introduction of bulky axial substituents at the 3- or 7-positions can force the substituted ring into a boat form, making the CB conformation more favorable. vu.lt For some heterocyclic analogues of bicyclo[3.3.1]nonane, the CB conformation is preferred. rsc.org For instance, certain epimeric secondary alcohols derived from 3-thia-7-azabicyclo[3.3.1]nonan-9-ones adopt a predominant boat-chair conformation due to intramolecular hydrogen bonding. researchgate.net While less common for the parent hydrocarbon, the CB form represents a viable alternative to the CC form, and its relative energy is a key aspect of the conformational equilibrium. rsc.orgacs.org

The boat-boat (BB) or twin-boat conformation is generally the most energetically unfavorable of the three primary conformers. rsc.org This conformation suffers from destabilizing steric factors, including eclipsing interactions along the bridgehead-to-bridgehead bond (C1-C5). rsc.org Consequently, the BB conformer is rarely observed in detectable amounts for most bicyclo[3.3.1]nonane derivatives. rsc.org However, specific substitution patterns that heavily destabilize both CC and CB conformers could potentially lead to a twisted twin-boat conformation. For example, the crystal structure of a highly substituted diol, exo-2,exo-6-dihydroxy-2,3,3,6,7,7-hexamethylbicyclo[3.3.1]nonane, revealed a flattened twin twist-boat conformation. rsc.org

Factors Influencing Conformational Equilibria

The delicate energy balance between the CC, CB, and BB conformations is readily shifted by structural modifications to the bicyclo[3.3.1]nonane core.

The introduction of ketone groups at the C3 and C7 positions in this compound has a profound effect on its conformational preference. The sp2 hybridization of the carbonyl carbons flattens the cyclohexane rings compared to the ideal sp3 geometry. This flattening can increase the distance between the C3 and C7 positions, thereby mitigating the transannular steric repulsion that typically destabilizes the CC conformation. oregonstate.edu

However, the carbonyl groups also introduce dipole-dipole interactions and potential for transannular orbital interactions. acs.org In related dione systems, such as bicyclo[3.3.1]nona-3,7-diene-2,6-dione, through-space homoconjugation and transannular orbital interactions between the chromophores have been detected using photoelectron and carbon-13 NMR spectroscopy. acs.orgmdpi.com These electronic interactions can influence the relative stability of the conformers. The interplay between the relief of steric strain due to ring flattening and the introduction of new electronic interactions ultimately determines the dominant conformation of this compound. While the CC form is often stabilized by the presence of the ketones, the possibility of a CB conformation cannot be entirely dismissed without detailed experimental or computational analysis for the specific molecule. rsc.orggrafiati.com

Influence of Substituents on Ring Conformations

The conformational equilibrium of the bicyclo[3.3.1]nonane skeleton is highly sensitive to substitution patterns, particularly at the 3- and 7-positions. vu.lt While the parent bicyclo[3.3.1]nonane and its 3,7-disubstituted derivatives often exist mainly in the chair-chair conformation, strategic placement of substituents can shift the equilibrium towards other forms. vu.lt

For instance, substitution at the 3a- or 7a-position can compel the substituted cyclohexane ring to adopt a boat-chair conformation, which reduces spatial interactions between the two rings. vu.lt Similarly, certain bicyclo[3.3.1]nonane derivatives synthesized from 2,4,4-trimethylcyclohexane-1,3-dione have been found to possess boat-chair conformations, deviating from the typically observed chair-chair form. rsc.org The presence of bulky groups can also induce a preference for the chair-boat conformation to alleviate steric strain that would be present in a chair-chair arrangement, especially when a substituent larger than hydrogen occupies the endo-3 or endo-7 position. scispace.com

A detailed nuclear magnetic resonance (NMR) study of several 4-hexadecylbicyclo[3.3.1]nonane-3,7-diones confirmed that these compounds all maintain a chair-chair conformation. The study was also able to distinguish between epimers, identifying which compounds had an equatorial substituent at the C4 position and which had an axial one. publish.csiro.au Substitution at the bridgehead-methylene (C9) position can introduce another layer of complexity, potentially leading to the existence of separable atropisomers. rsc.org

Role of Heteroatoms in Conformational Preferences

The replacement of carbon atoms with heteroatoms within the bicyclo[3.3.1]nonane framework significantly influences its conformational preferences. The introduction of heteroatoms can lead to repulsive lone pair-lone pair interactions and altered bond lengths and angles, thereby shifting the conformational equilibrium away from the standard chair-chair form. rsc.org

This is particularly evident in bicyclo[3.3.1]nonanes containing heavy atoms. For example, 9-oxa-3,7-dithiabicyclo[3.3.1]nonane and 9-oxa-3-selena-7-thiabicyclo[3.3.1]nonane are found to be rich in their boat-chair conformers. rsc.org This preference is attributed to the repulsion between the lone pairs of the heavy atoms (sulfur, selenium) at the 3 and 7 positions, a phenomenon known as the "Hockey Sticks" effect, which destabilizes the chair-chair conformation. rsc.org Similarly, X-ray and neutron diffraction studies of 9-thiabicyclo[3.3.1]nonane-2,6-dione revealed a skewed bicyclic framework. researchgate.net

Nitrogen-containing analogues also exhibit distinct conformational behaviors. In 3-azabicyclo[3.3.1]nonanes, the twin-chair conformation is generally adopted, but the lone pair of electrons on the nitrogen atom causes strong repulsion with the C(7)H group, leading to significant distortion of the cyclohexane ring. rsc.org However, in 3,7-diacetyl-3,7-diazabicyclo[3.3.1]nonanes (bispidines), the double chair conformation is found to be the most stable for the bicyclic skeleton. researchgate.net

The introduction of oxygen atoms also impacts the geometry. While the flattening of the rings in the chair-chair conformer of 3-oxabicyclo[3.3.1]nonane is relatively small, the extent of flattening in 2,4-dioxabicyclo[3.3.1]nonane is large compared to the parent carbocyclic system. researchgate.net

Advanced Spectroscopic Methods in Conformational Elucidation

A variety of advanced spectroscopic techniques are indispensable for the detailed conformational analysis of this compound and its derivatives, providing insights into both solution-phase dynamics and solid-state structures.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational Assignments (e.g., ¹H, ¹³C, Variable Temperature NMR)

NMR spectroscopy is a powerful tool for determining the three-dimensional structure and conformational preferences of bicyclo[3.3.1]nonane derivatives in solution. researchgate.net By analyzing chemical shifts, coupling constants, and through-space interactions, the dominant conformation can be assigned.

For example, ¹H NMR spectroscopy was successfully used to establish that 7-alkoxyalkyl-3-thia-7-azabicyclo[3.3.1]nonan-9-ones exist in a double chair conformation in deuterochloroform solution. researchgate.net A detailed NMR study of various substituted bicyclo[3.3.1]nonane-3,7-diones confirmed their chair-chair conformation and elucidated the axial or equatorial orientation of substituents. publish.csiro.au In another study, variable temperature NMR, in conjunction with lanthanide-induced shift reagents, was used to detect a minor population (0.9–2.4%) of the boat-chair conformer at -165 °C, indicated by significant line broadening of the major isomer's signals. rsc.org The structural elucidation of novel synthetic bicyclo[3.3.1]nonanones consistently relies on both ¹H and ¹³C NMR data for initial characterization. bohrium.comiucr.org

Table 1: Representative ¹H and ¹³C NMR Data for Bicyclo[3.3.1]nonane Derivatives.
CompoundNucleusChemical Shifts (δ, ppm)Reference
rac-4,8-Divinylbicyclo[3.3.1]nonane-2,6-dione¹H NMR (300 MHz, CDCl₃)5.83 (ddd), 5.17 (dd), 5.10 (dd), 2.93-2.83 (m), 2.62-2.53 (m), 2.19-2.14 (m) nih.gov
¹³C NMR (75 MHz, CDCl₃)211.86, 139.34, 116.01, 48.10, 39.46, 22.81 nih.gov
4-Methoxybicyclo[3.3.1]non-3-ene-2,9-dione¹H NMR (400 MHz, CDCl₃)5.79 (s), 3.79 (s), 3.21–3.19 (m), 2.22–2.16 (m), 2.14–2.07 (m), 2.00–1.86 (m), 1.79–1.60 (m) iucr.org
¹³C NMR (100 MHz, CDCl₃)207.4, 195.6, 175.6, 105.9, 61.3, 56.9, 53.3, 32.6, 30.5, 17.5 iucr.org

X-ray Crystallography for Solid-State Conformational Analysis

Single-crystal X-ray diffraction provides definitive, high-resolution information on the molecular structure and conformation of bicyclo[3.3.1]nonane derivatives in the solid state. This technique has been crucial in confirming conformations predicted by other methods and in revealing subtle structural details and intermolecular interactions.

The crystal structure of this compound has been solved from powder synchrotron X-ray diffraction data. Below 365 K, it exists in a tetragonal phase with the space group P4₁2₁2. researchgate.net X-ray analysis has also been used to confirm the chair-chair conformation of a bicyclic sultam derived from the bicyclo[3.3.1]nonane framework. rsc.org In another case, the structure of rac-4,8-divinylbicyclo[3.3.1]nonane-2,6-dione was found to be composed of two fused cyclohexane rings possessing both boat and chair conformations. nih.gov The dioxime of this compound has also been investigated by single-crystal X-ray diffraction to understand its supramolecular assembly. acs.org

Table 2: Selected X-ray Crystallographic Data for Bicyclo[3.3.1]nonane Derivatives.
CompoundCrystal SystemSpace GroupCell ParametersReference
This compound (Phase II, 100 K)TetragonalP4₁2₁2a = 6.8558 Å, c = 16.9375 Å researchgate.net
Bicyclo[3.3.1]nonane-2,6-dione (Phase II, 80 K)MonoclinicC2/ca = 7.38042 Å, b = 10.38220 Å, c = 9.75092 Å, β = 95.359° researchgate.net
4-Methoxybicyclo[3.3.1]non-3-ene-2,9-dione (153 K)MonoclinicP2₁a = 6.4819 Å, b = 7.4766 Å, c = 9.0627 Å, β = 99.546° researchgate.net
rac-4,8-Divinylbicyclo[3.3.1]nonane-2,6-dione (293 K)OrthorhombicPca2₁a = 20.4254 Å, b = 8.8913 Å, c = 6.2570 Å nih.gov

Vibrational Circular Dichroism (VCD) and Electronic Circular Dichroism (ECD) Spectroscopy for Chiroptical Properties

VCD and ECD are powerful chiroptical spectroscopic techniques used to investigate the stereochemistry of chiral molecules, including the assignment of absolute configuration and the study of conformational equilibria.

The enantiomers of bicyclo[3.3.1]nonane-2,7-dione, a chiral molecule featuring two carbonyl chromophores, have been studied using circular dichroism. nih.gov The application of the octant rule to the major chair-chair conformer was complex, leading to opposite configuration assignments depending on which chromophore was placed at the origin. nih.gov The absolute configuration was ultimately established definitively through a combination of the octant rule and enantiospecific chemical synthesis. nih.gov

A comparative study of bicyclo[3.3.1]nonane-2,6-dione and bicyclo[3.3.1]nona-3,7-diene-2,6-dione by VCD and ECD demonstrated the sensitivity of these techniques to conformational mobility. mdpi.comresearchgate.net The VCD spectra were shown to have specific features corresponding to different conformers, highlighting that accurate population factors are crucial for reproducing the experimental data through theoretical calculations. mdpi.com

Fourier-Transform Infrared (FTIR) Spectroscopy for Structural Insights

FTIR spectroscopy provides valuable information about the functional groups present in a molecule and can offer insights into its structure and bonding. In the context of this compound, the most prominent feature in the IR spectrum is the carbonyl (C=O) stretching frequency.

The FTIR spectrum of this compound has been recorded and is available in spectral databases. nih.gov For derivatives such as rac-4,8-divinylbicyclo[3.3.1]nonane-2,6-dione, the characteristic C=O stretching vibration is observed around 1700 cm⁻¹. nih.gov FTIR has also been employed alongside other techniques like NMR and X-ray crystallography in the characterization of derivatives such as the syn and anti isomers of the dioxime of this compound. acs.org

Computational Chemistry in Conformational Studies

Computational methods have become central to understanding the conformational landscape of bicyclo[3.3.1]nonane derivatives. These techniques allow for the calculation of molecular geometries, relative energies of different conformers, and the energy barriers for interconversion between them. The two most prominent methods employed for these studies are Molecular Mechanics (MM) and Density Functional Theory (DFT).

Molecular mechanics (MM) represents a class of computational methods that use classical mechanics to model molecular systems. Instead of dealing with electrons and quantum mechanics, MM treats molecules as a collection of atoms held together by springs (bonds). The energy of a given conformation is calculated using a force field, which is a set of parameters and potential energy functions that describe bond stretching, angle bending, torsional strains, and non-bonded interactions (van der Waals and electrostatic). nih.gov Force fields like MM2 and MM3 are commonly used for this class of compounds. nih.govresearchgate.net

The primary advantage of MM is its computational efficiency, which allows for the rapid exploration of a molecule's potential energy surface to identify stable conformers. For the bicyclo[3.3.1]nonane system, MM calculations have been instrumental in establishing conformational preferences. For instance, in a study on the closely related isomer, bicyclo[3.3.1]nonane-2,9-dione, molecular mechanics computations established that a chair-boat conformation is preferred over the twin-chair form for the dione.

The general conformations of the bicyclo[3.3.1]nonane skeleton that are typically considered in computational studies are summarized in the table below. While the twin-boat is a theoretical possibility, it is often disregarded due to high steric strain. For this compound, the twin-chair conformation is expected to be the most stable, although the presence of the sp²-hybridized carbonyl carbons leads to a significant flattening of the rings compared to the parent hydrocarbon. vu.lt

Table 1: Principal Conformations of the Bicyclo[3.3.1]nonane Skeleton
ConformationAbbreviationPoint Group SymmetryGeneral Stability Characteristics
Twin-ChairCCC2vGenerally the most stable conformer for the parent system and many derivatives. Minimizes steric and torsional strain.
Chair-BoatBCCsHigher in energy than the twin-chair due to increased steric interactions and torsional strain in the boat ring. Can be stabilized by certain substitution patterns.
Twin-BoatBBC2Significantly higher in energy and generally not observed experimentally in detectable amounts due to severe steric hindrance.

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of molecules. It is more computationally intensive than MM but provides a more accurate description of electronic effects. DFT calculations are often used to refine the geometries and energies of conformers initially identified by MM searches. A common functional used for organic molecules is B3LYP, often paired with basis sets like 6-31G*. comporgchem.comsci-hub.box

For the bicyclo[3.3.1]nonane system, DFT calculations provide valuable insights into the subtle energy differences between conformers. For example, ab initio and DFT studies on bicyclo[3.3.1]nonan-9-one calculated the free energy difference between the twin-chair (CC) and boat-chair (BC) conformations to be approximately 1 kcal/mol, with an inversion barrier of about 6 kcal/mol. researchgate.net This small energy difference suggests that multiple conformations can coexist at room temperature.

Beyond conformational energies, DFT is a powerful tool for predicting various types of molecular spectra. Time-Dependent DFT (TD-DFT) can be used to calculate electronic spectra, such as UV-Vis and Electronic Circular Dichroism (ECD), as well as optical rotation (OR). comporgchem.com These calculations are crucial for assigning the absolute configuration of chiral derivatives of bicyclo[3.3.1]nonane diones by comparing the predicted spectra with experimental measurements. comporgchem.com Similarly, DFT can predict vibrational spectra (IR and Raman) and Vibrational Circular Dichroism (VCD) spectra, which are sensitive to the molecule's three-dimensional structure and conformation.

Table 2: Representative Applications of Computational Methods on Bicyclo[3.3.1]nonane Isomers
CompoundComputational MethodFindingSignificance
Bicyclo[3.3.1]nonan-9-oneDFT (B3LYP)Calculated ΔG (BC vs CC) ≈ 1 kcal/mol; Inversion barrier ≈ 6 kcal/mol. researchgate.netQuantifies the small energy difference and interconversion barrier between the primary conformers.
Bicyclo[3.3.1]nonane-2,9-dioneMolecular Mechanics (MM)The chair-boat (BC) conformation was calculated to be the most stable form.Illustrates how substitution patterns can alter the conformational preference from the typical twin-chair.
Various Chiral Bicyclo[3.3.1]nonane dionesTD-DFTCalculation of Optical Rotation (OR) and Electronic Circular Dichroism (ECD) spectra. comporgchem.comEnables the determination of absolute configuration by matching computed and experimental chiroptical data.

Iv. Reactivity and Reaction Mechanisms of Bicyclo 3.3.1 Nonane 3,7 Dione

Electrophilic Character and carbonyl Reactivity

The carbonyl carbons in bicyclo[3.3.1]nonane-3,7-dione are electrophilic centers, susceptible to nucleophilic attack. The reactivity of these carbonyl groups is influenced by the conformational preference of the bicyclic system. In its preferred chair-chair conformation, the endo faces of the molecule experience steric hindrance, which can influence the trajectory of nucleophilic attack.

Studies on the reduction of bicyclo[3.3.1]nonane diones have provided insights into the reactivity of the carbonyl groups. The stereoselectivity of these reductions is governed by a combination of steric effects and the intrinsic reactivity of the carbonyls. Nucleophilic addition to the carbonyl groups is a fundamental aspect of the compound's reactivity, leading to a variety of functionalized derivatives. For instance, the addition of trimethylsilyl (B98337) cyanide (TMSCN) to (+)-(1S,5S)-bicyclo[3.3.1]nonane-2,6-dione, a related dione (B5365651), is effectively catalyzed by copper(II) triflate, demonstrating the susceptibility of the carbonyls to nucleophilic attack. mdpi.com

Condensation and Addition Reactions

This compound and its derivatives readily undergo condensation and addition reactions, which are powerful tools for the construction of more complex molecular architectures. These reactions often proceed with a high degree of stereocontrol, dictated by the rigid bicyclic framework.

A common strategy for the synthesis of the bicyclo[3.3.1]nonane core involves a tandem Michael addition-intramolecular aldol (B89426) condensation. rsc.org For example, the reaction of 1,3-cyclohexanediones with enals can afford 6-hydroxybicyclo[3.3.1]nonane-2,9-diones in a one-pot procedure. rsc.org The stereochemical outcome of these annulations can often be controlled by the choice of solvent, base, and temperature. rsc.org

Furthermore, double Michael additions to cyclic dienones have been developed as an expedient route to 9-disubstituted bicyclo[3.3.1]nonane-3-ones. rsc.org The Robinson annulation, a classic ring-forming sequence that combines a Michael addition with an aldol condensation, has also been employed to construct bicyclo[3.3.1]nonane skeletons. ucl.ac.ukwikipedia.orgorganic-chemistry.orglibretexts.org For instance, the reaction of 5,5-dimethyl-1,3-cyclohexanedione with two equivalents of methyl vinyl ketone leads to a Michael adduct that undergoes a double Robinson annulation to form a fused bicyclo[3.3.1]nonane system. ucl.ac.uk

Transannular Reactions within the this compound System

The close proximity of the C3 and C7 positions in the bicyclo[3.3.1]nonane framework allows for transannular reactions, where a reaction at one position influences the reactivity at the other. These reactions are a hallmark of this bicyclic system and can lead to the formation of unique polycyclic structures.

Transannular hydride shifts have been observed in the bicyclo[3.3.1]nonane system. rsc.org For example, exo-7-hydroxy-bicyclo[3.3.1]nonan-3-one undergoes a degenerate base-catalyzed rearrangement through a specific 1,5-transannular hydride shift. stir.ac.uk Transannular cyclizations are also a key feature of the reactivity of bicyclo[3.3.1]nonane derivatives. The solvolysis of exo-2,3-epoxybicyclo[3.3.1]nonane, for instance, proceeds with transannular reactions. acs.org Furthermore, radical-mediated transannular cyclizations of derivatives like 3,7-dimethylenebicyclo[3.3.1]nonane have been utilized to synthesize adamantane (B196018) and noradamantane frameworks. rsc.org

Regioselective Transformations of the Diketone Functionality

The presence of two carbonyl groups in this compound raises the question of regioselectivity in its reactions. Achieving selective transformation of one carbonyl group while leaving the other intact is a significant synthetic challenge and opportunity.

Baeyer-Villiger Oxidation and Product Regioselectivity

The Baeyer-Villiger oxidation, which converts ketones to esters or lactones, is a notable example of a regioselective transformation in the this compound system. wikipedia.orgnih.govsigmaaldrich.comyoutube.com The regioselectivity of this reaction is influenced by the migratory aptitude of the groups attached to the carbonyl carbon, as well as by stereoelectronic and conformational factors. researchgate.netrsc.org

In the Baeyer-Villiger oxidation of bicyclo[3.3.1]nonane-2,9-dione, the regioselectivity is governed by factors such as the formation of the tetrahedral intermediate and the ring-bond migratory aptitude. researchgate.netrsc.org Semi-empirical calculations have shown that the distortion from sp2-hybridization of the valence angle of the C-9 carbonyl group is considerably greater than that at the C-2 carbonyl, influencing the regioselective oxygen insertion. researchgate.netrsc.org This leads to the formation of functionalized oxabicyclic keto lactones in a highly regioselective manner, driven by kinetic and stereoelectronic factors. researchgate.netrsc.org The general migratory aptitude in Baeyer-Villiger oxidations follows the order: tertiary alkyl > cyclohexyl > secondary alkyl > phenyl > primary alkyl > methyl. organic-chemistry.orgadichemistry.com

Fragmentation Reactions of this compound Derivatives

Derivatives of this compound can undergo fragmentation reactions, leading to the cleavage of C-C bonds and the formation of new carbocyclic or heterocyclic systems. These reactions often proceed through mechanisms such as the Grob fragmentation.

V. Supramolecular Chemistry and Noncovalent Interactions of Bicyclo 3.3.1 Nonane 3,7 Dione Derivatives

Hydrogen Bonding Networks in Bicyclo[3.3.1]nonane-3,7-dione Architectures

Hydrogen bonding is a primary driving force in the self-assembly of this compound derivatives. The strategic placement of hydrogen bond donors and acceptors on the bicyclic scaffold directs the formation of highly stable and organized supramolecular architectures. nih.govacs.org The study of these networks, often through single-crystal X-ray diffraction, NMR, and FTIR spectroscopy, provides insight into the relationship between molecular structure and macroscopic assembly. nih.govacs.org

A prominent example of hydrogen-bond-driven self-assembly is found in the dioxime of this compound. sigmaaldrich.com This compound can exist as two distinct geometric isomers, syn and anti, whose different spatial arrangements of oxime groups lead to markedly different supramolecular structures. nih.govacs.org The formation and high stability of the resulting H-bond-driven architectures have been investigated through various analytical methods, including molecular modeling, confirming the pivotal role of isomer geometry in dictating the assembly pathway. acs.orgresearchgate.net

The achiral syn-isomer of this compound dioxime demonstrates a remarkable capacity for self-assembly into a discrete cyclic trimer. acs.org This process is driven by the formation of a highly stable, circular network of hydrogen bonds between the oxime functionalities of three individual molecules. The resulting architecture is often referred to as a "supramolecular wheel," a well-defined and stable trimeric complex held together entirely by noncovalent interactions. acs.orgresearchgate.net

In contrast to the syn-isomer, the chiral anti-isomer of this compound dioxime self-assembles into homochiral cyclic dimers. acs.org The stereochemistry of the anti configuration prevents the formation of a trimeric wheel, instead favoring a dimeric structure where two molecules of the same chirality associate through hydrogen bonds. acs.orgresearchgate.net This selective self-assembly highlights how subtle changes in molecular geometry and chirality can be used to control the size and symmetry of the final supramolecular entity.

Isomer of this compound DioximeChiralityResulting Supramolecular ArchitecturePrimary Driving Interaction
syn-isomerAchiralCyclic Trimer (Supramolecular Wheel)Hydrogen Bonding
anti-isomerChiralHomochiral Cyclic DimerHydrogen Bonding

Design and Synthesis of Supramolecular Architectures

The bicyclo[3.3.1]nonane scaffold is a foundational element in the rational design of more elaborate supramolecular systems. vu.lt Its defined V-shape and stereochemical multiplicity are exploited to create C2-symmetric molecules and pre-programmed synthons that can be directed to form larger, functional architectures through self-assembly. vu.ltvu.lt

The rigid bicyclo[3.3.1]nonane framework is an ideal spacer for constructing molecular tweezers and other cleft-shaped host molecules. rsc.org For instance, molecular tweezers have been synthesized by fusing quinoline (B57606) and pyrazine (B50134) units to a bicyclo[3.3.1]nonane-2,6-dione framework. researchgate.netresearchgate.net These molecules, prepared in both racemic and enantiomerically pure forms, exhibit self-association in solution and form homochiral dimers in the solid state. researchgate.net Another design involves a staggered, tweezer-like structure formed by the dimerization of synthons containing two bicyclo[3.3.1]nonane units. vu.lt These hosts are preorganized for binding guest molecules within their cavities.

A key objective in the field is the construction of tubular structures from the end-to-end association of bicyclo[3.3.1]nonane-based synthons. vu.ltvu.lt Researchers have designed C2-symmetric cavity compounds by fusing the bicyclo[3.3.1]nonane framework with indole (B1671886) units, incorporating 2-pyridone motifs as hydrogen-bonding modules. acs.orgnih.gov In solution, these enantiomerically pure molecules associate into oligomers. acs.orgnih.gov The geometry of the building blocks and the directionality of the 2-pyridone hydrogen bonds ensure that the aggregation proceeds in a linear fashion, leading to the formation of helical tubular structures. acs.orgnih.gov This approach demonstrates how the inherent chirality and shape of the bicyclic core can be translated into macroscopic helical and tubular assemblies.

Role of Chirality in Supramolecular Assembly

Chirality is a fundamental property that significantly governs the supramolecular assembly of this compound derivatives, dictating the packing arrangements and leading to the formation of distinct chiral superstructures. The intrinsic asymmetry of chiral derivatives of this bicyclic dione (B5365651) directs the formation of homochiral or heterochiral assemblies through a process of molecular recognition.

One prominent example is the dioxime of this compound, which exists as two isomers: an achiral syn-isomer and a chiral anti-isomer. acs.orgnih.gov While the achiral syn-isomer self-assembles into a cyclic trimer, the chiral anti-isomer forms homochiral cyclic dimers. acs.orgnih.gov This demonstrates a clear case of stereospecific self-assembly, where the chirality of the monomeric unit determines the nature of the resulting supramolecular entity.

Furthermore, the introduction of chirality into the bicyclo[3.3.1]nonane framework has been explored for the construction of C2-symmetric supramolecular synthons. vu.ltvu.lt These chiral building blocks are designed with specific hydrogen-bonding recognition patterns to facilitate their end-to-end association into tubular structures. vu.ltvu.lt The enantiomeric purity of these synthons is critical for the formation of well-ordered, extended assemblies.

In the solid state, the chirality of bicyclo[3.3.1]nonane derivatives can lead to different crystallization behaviors, such as the formation of conglomerates (a mechanical mixture of crystals of the separate enantiomers) or racemic compounds (where both enantiomers are present in a 1:1 ratio within the same crystal lattice). A study on a homologous series of chiral bis-ketals and mixed hemiketal-ketals with a bicyclo[3.3.1]-3,7-dioxanonane skeleton investigated this phenomenon. researchgate.net The crystallization mode was established, highlighting the propensity of some derivatives towards spontaneous resolution. researchgate.net

DerivativeChiralitySupramolecular AssemblyReference
anti-Dioxime of this compoundChiralHomochiral cyclic dimers acs.orgnih.gov
C2-symmetric synthonsChiralTubular structures via end-to-end association vu.ltvu.lt
Chiral bis-ketals and mixed hemiketal-ketalsChiralConglomerates or racemic compounds researchgate.net
rac-4,8-Divinylbicyclo[3.3.1]nonane-2,6-dioneChiral (racemic mixture)Homochiral column pairs in a racemic crystal nih.gov

Analysis of Intermolecular Interactions (beyond basic H-bonding)

In derivatives of bicyclo[3.3.1]nonane, weak C–H···O hydrogen bonds are frequently observed, where a carbon-bound hydrogen atom acts as a donor to an oxygen acceptor, often a carbonyl group. chalmers.se These interactions, along with other weak contacts such as C···O and C···C interactions, contribute to the formation of intricate three-dimensional networks. chalmers.se

A notable example of other intermolecular forces is the dipole-dipole interactions observed in the crystal structure of rac-4,8-Divinylbicyclo[3.3.1]nonane-2,6-dione. nih.gov In this structure, the packing within the homochiral column pairs is governed by weak dipole-dipole interactions stemming from stacked carbonyl functionalities, with a centroid-centroid distance of 3.290 Å between the carbonyl groups. nih.gov

Furthermore, in certain derivatives, halogen bonding has been identified as a structure-directing interaction. For instance, in the crystal structure of a dibrominated bicyclo[3.3.1]nona-3,7-diene-2,6-dione, a Type I Br···Br interaction with a distance of 3.901 Å is observed. chalmers.se

The analysis of these varied intermolecular interactions is crucial for a comprehensive understanding of the crystal engineering principles that govern the self-assembly of this compound derivatives.

Interaction TypeExample Derivative(s)DescriptionReference
C–H···OBicyclo[3.3.1]nonane derivativesWeak hydrogen bonds contributing to network formation. chalmers.se
Dipole-Dipolerac-4,8-Divinylbicyclo[3.3.1]nonane-2,6-dioneInteractions between stacked carbonyl functionalities. nih.gov
Halogen Bonding (Br···Br)rac-Dibromobicyclo[3.3.1]nona-3,7-diene-2,6-dioneType I interaction with a Br···Br distance of 3.901 Å. chalmers.se
C–H···πChiral bis-ketals and mixed hemiketal-ketalsInteraction between a C-H bond and a phenyl group's π-system. researchgate.net
C···O / C···CBicyclo[3.3.1]nonane derivativesWeak contacts contributing to the overall packing efficiency. chalmers.se

Vi. Applications and Advanced Research Frontiers of Bicyclo 3.3.1 Nonane 3,7 Dione

Bicyclo[3.3.1]nonane-3,7-dione as a Versatile Synthetic Building Block

This compound is a fundamental organic building block used in the synthesis of more complex molecules. researchgate.net Its structurally rigid framework serves as a reliable starting point for creating intricate, three-dimensional compounds essential for pharmaceuticals, materials science, and biochemical research. researchgate.net The dione (B5365651) functionality allows for a variety of chemical transformations, making it a versatile precursor in synthetic organic chemistry. researchgate.netrsc.org Recent developments have highlighted its role as a precursor for accessing more complex targets, including both synthetic molecules and a wide array of natural products. rsc.org

Precursor to Complex Polycyclic Systems

The this compound framework is a cornerstone for the synthesis of complex polycyclic systems. Its inherent structure is a feature of many biologically active natural products. ucl.ac.uk Synthetic chemists utilize this dione as a starting material in various annulation strategies to build more elaborate molecular architectures.

One common approach involves a double Michael addition strategy. For instance, polysubstituted phenols can be oxidized to form cyclohexa-2,5-dienones, which then react with dimethyl 1,3-acetonedicarboxylate in a double Michael addition. Subsequent hydrolysis and decarboxylation yield substituted bicyclo[3.3.1]nonane-3,7-diones. ucl.ac.uk Similarly, tandem Michael-Aldol annulations between 1,3-cyclohexanediones and enals provide an effective one-pot process to construct functionalized bicyclo[3.3.1]nonane derivatives. ucl.ac.uk These methods demonstrate the utility of the bicyclic dione scaffold in preparing more complex bridged and fused ring systems.

The table below summarizes selected synthetic methods used to generate complex polycyclic systems from bicyclo[3.3.1]nonane precursors.

Starting MaterialsKey Reaction TypeResulting SystemRef.
Polysubstituted phenols, Dimethyl 1,3-acetonedicarboxylateDouble Michael AdditionPolysubstituted Bicyclo[3.3.1]nonane-3,7-diones ucl.ac.uk
Substituted 1,3-cyclohexanediones, EnalsMichael-Aldol AnnulationFunctionalized Bicyclo[3.3.1]nonane ketols ucl.ac.uk
5,5-dimethyl-1,3-cyclohexanedione, Methyl vinyl ketoneMichael Addition/Robinson AnnulationFused Bicyclo[3.3.1]nonane skeleton ucl.ac.uk

Intermediates in Natural Product Synthesis

The bicyclo[3.3.1]nonane core is a privileged structural motif present in over 1,000 natural products, spanning alkaloids, terpenes, and polyketides. researchgate.net This framework is particularly prevalent in the large family of polycyclic polyprenylated acylphloroglucinols (PPAPs), which exhibit a wide range of medicinal properties, including anticancer, anti-HIV, and antibacterial activities. ucl.ac.ukresearchgate.netiucr.org

This compound and its derivatives are crucial intermediates in the total synthesis of these complex natural products. For example, the synthesis of garsubellin A, a neuroactive PPAP, utilizes an abiotic annulation/rearrangement strategy that relies on building blocks that form the bicyclo[3.3.1]nonane core. Similarly, hyperforin, a key constituent of St. John's wort, features this bicyclic system. researchgate.net The strategic use of the bicyclo[3.3.1]nonane scaffold simplifies the construction of these intricate molecules, making it a key intermediate in medicinal chemistry and drug discovery programs. researchgate.net

The following table lists representative natural products containing the bicyclo[3.3.1]nonane core.

Natural ProductClassNoted Biological ActivityRef.
HyperforinPPAPAntidepressant researchgate.net
Garsubellin APPAPNeuroactive researchgate.net
GarcinolPPAPAnticancer researchgate.net
Huperzine AAlkaloidNeuroprotective researchgate.net
UpialSesquiterpeneNot specified researchgate.net
MexicanolideLimonoidCytotoxic researchgate.net
RugulosonePolyketideAnti-malarial researchgate.net

Applications in Asymmetric Catalysis (e.g., as chiral ligands/scaffolds)

The rigid C2-symmetric structure of the bicyclo[3.3.1]nonane skeleton makes it an attractive scaffold for the development of chiral ligands used in asymmetric catalysis. rsc.org Derivatives of bicyclo[3.3.1]nonane have been successfully employed as chiral diene ligands in metal-catalyzed reactions, demonstrating their potential to induce high levels of enantioselectivity.

For example, 4,8-disubstituted bicyclo[3.3.1]nona-2,6-dienes have been synthesized and used as chiral ligands in rhodium-catalyzed asymmetric 1,4-addition reactions. sigmaaldrich.com These ligands have proven effective in the addition of arylboronic acids to substrates like 2,3-dihydro-4-pyridones. sigmaaldrich.com Furthermore, a chiral ionic liquid derived from (+)-(1S,5S)-bicyclo[3.3.1]nonane-2,6-dione has been used as a catalyst for the asymmetric Michael addition of diethyl malonate to chalcone, yielding the product with a satisfactory optical purity. rsc.org The unique, rigid geometry of the bicyclo[3.3.1]nonane framework is crucial for creating a well-defined chiral environment around the metal center, which is essential for effective stereochemical control. nih.gov

Development of Advanced Materials and Functional Polymers utilizing this compound

While less common than its application in synthesis, the bicyclo[3.3.1]nonane framework is being explored for the development of advanced materials, particularly in the field of supramolecular chemistry. The rigid, V-shaped geometry of the scaffold provides a pre-organized structure for creating highly ordered, non-covalent assemblies.

Derivatives of this compound, such as its dioxime, have been shown to self-assemble through hydrogen bonding to form well-defined supramolecular architectures. acs.orgacs.org For instance, the syn isomer of the dioxime forms a cyclic trimer, described as a "supramolecular wheel," while the chiral anti isomer assembles into homochiral cyclic dimers. acs.orgacs.org These studies highlight the potential of using the bicyclic core to program molecules for self-assembly into complex, functional structures. acs.org

Furthermore, the bicyclo[3.3.1]nonane skeleton has been incorporated into larger molecules designed to form supramolecular tubular structures, lattice inclusion hosts, and crown ethers. Its derivatives have also found application as ion receptors, metallocycles, and molecular tweezers, underscoring the versatility of this scaffold in creating functional molecular systems for molecular recognition and materials science. rsc.orgresearchgate.net

Exploration of Biological and Pharmaceutical Applications (focused on core structure)

The bicyclo[3.3.1]nonane moiety is a recurring structural motif in a vast number of biologically active natural products, making it a core structure of significant interest in pharmaceutical research. researchgate.net This framework is found in compounds with relevance to neurodegenerative diseases, cancer, and bacterial and parasitic infections. researchgate.net

The diverse biological activities associated with this scaffold have spurred research into synthesizing novel derivatives for therapeutic applications. For example, chiral sp3-rich bicyclo[3.3.1]nonanes have been synthesized and evaluated for their biological activity. rsc.org These compounds were found to exhibit a concentration-dependent inhibition of hypoxia-inducible factor-1 (HIF-1) transcriptional activity, a target of interest in cancer therapy. rsc.org One of the most active compounds was shown to inhibit the accumulation of HIF-1α protein and mRNA in hypoxic conditions, suggesting a distinct mechanism of action compared to other known compounds bearing this skeleton. rsc.org The prevalence of the bicyclo[3.3.1]nonane core in medicinally important molecules underscores its value as a "privileged" scaffold in drug discovery. researchgate.net

Influence of Bicyclo[3.3.1]nonane Moiety on Bioactivity

The bicyclo[3.3.1]nonane moiety exerts a significant influence on the bioactivity of molecules by providing a rigid, three-dimensional scaffold. ucl.ac.uk This conformational rigidity is crucial as it precisely orients appended functional groups in space, allowing for optimal and specific interactions with biological targets such as enzymes and receptors. ucl.ac.uk The defined spatial arrangement of substituents on this rigid framework is a key factor in determining the chemical and biological properties of the molecule. ucl.ac.uk

The prevalence of the bicyclo[3.3.1]nonane core in numerous bioactive natural products is a testament to its exceptional characteristics. researchgate.net Nature appears to modulate the function of large families of compounds, like the PPAPs, by varying the groups decorating the conserved bicyclo[3.3.1]nonane core. researchgate.net This suggests that the bicyclic skeleton acts as a foundational structure upon which functional diversity and specific bioactivity can be built. The architectural complexity and sp3-rich nature of this saturated bicyclic system often confer greater biological activity and a lower degree of toxicity compared to flat, aromatic molecules, making it a highly attractive scaffold in medicinal chemistry. ucl.ac.uk

Design of Potential Anticancer Chemotherapeutics (structural aspects)

The rigid bicyclo[3.3.1]nonane framework is a key structural motif found in a variety of biologically active natural products and serves as a foundational scaffold in the design of new anticancer agents. rsc.orgresearchgate.net The distinct three-dimensional conformation of this carbocycle enables the precise spatial positioning of various functional groups, a feature that is paramount in the development of targeted chemotherapeutic drugs.

Synthetic methodologies frequently employ this compound as a versatile starting material for constructing more elaborate molecular architectures. It serves as a precursor in the synthesis of diquinoline derivatives, where the bicyclo[3.3.1]nonane unit functions as a rigid spacer orienting the two quinoline (B57606) moieties. The substitution patterns on the quinoline and its associated phenyl rings can be systematically altered to probe structure-activity relationships. Research has indicated that the nature and location of substituents, such as chloro or nitro groups on the phenylquinoline portion, can markedly influence the compound's anticancer activity against specific cell lines, for instance, the MCF-7 breast cancer cell line.

Another avenue of research involves the synthesis of bispidine derivatives, specifically 3,7-diazabicyclo[3.3.1]nonan-9-ones, which are heteroanalogues of the bicyclo[3.3.1]nonane system. These compounds have been explored for their capacity to trigger apoptosis in cancer cells through the activation of polyamine catabolism. The structural design of these agents centers on modifying the substituents attached to the nitrogen atoms within the bispidine core to optimize their antiproliferative capabilities.

Table 1: Structural Modifications of the Bicyclo[3.3.1]nonane Framework for Anticancer Applications

Base ScaffoldStructural ModificationResulting Compound ClassTherapeutic Rationale
This compoundCondensation with 2-aminobenzophenonesDiquinoline derivativesThe bicyclo[3.3.1]nonane core serves as a rigid linker, controlling the spatial orientation of the cytotoxic quinoline units to study their interaction with biological targets.
Polycyclic Polyprenylated Acylphloroglucinols (PPAPs)Methylation, hydrogenation, O-alkylation, addition of amine derivativesModified Natural Product Derivatives (e.g., Clusianone derivatives)To enhance the cytotoxicity of known anticancer natural products and to delineate detailed structure-activity relationships.
3,7-Diazabicyclo[3.3.1]nonan-9-one (Bispidine)Substitution on the nitrogen atomsBispidine DerivativesTo create agents capable of inducing apoptosis in cancer cells by activating the polyamine catabolism pathway.

Ion Receptors and Metallocycles based on Bicyclo[3.3.1]nonane Frameworks

The well-defined, rigid, and cleft-like geometry of the bicyclo[3.3.1]nonane framework establishes it as a superior scaffold in supramolecular chemistry, especially for designing ion receptors and metallocycles. rsc.orglu.se Its semi-rigid nature facilitates the precise positioning of binding sites, leading to the formation of pre-organized cavities that are ideal for selective host-guest complexation. lu.se

Derivatives of bicyclo[3.3.1]nonane have been effectively utilized as ion receptors. rsc.org By appending suitable functional groups that can serve as ligands (such as amides, ethers, or pyridines) onto the bicyclic core, synthetic receptors can be engineered to selectively bind specific ions. The inherent concave shape of the scaffold directs these binding moieties to converge and form a recognition site. For instance, receptors featuring pyridine (B92270) amide motifs have been developed for the complexation of dicarboxylic acids, showing selectivity for guests of a particular chain length, like suberic acid. This selectivity arises from the bicyclo[3.3.1]nonane backbone orienting the hydrogen-bonding amide groups in a spatial arrangement that is complementary to the geometry of the intended guest molecule.

Beyond the recognition of small molecules, the bicyclo[3.3.1]nonane framework plays a crucial role in the construction of metallocycles—cyclic structures wherein a metal atom is an integral part of the ring. In this application, bicyclo[3.3.1]nonane derivatives are functionalized with coordinating ligands. Upon introduction of appropriate metal ions, these functionalized scaffolds self-assemble into well-defined, and often chiral, cyclic supramolecular structures. For example, V-shaped ligands derived from enantiomerically pure bicyclo[3.3.1]nonan-2,6-dione and bearing coordinating pyridine groups can assemble with palladium ions to form rhomboid-shaped palladacycles. The rigid bicyclic unit enforces a specific angle between the coordinating groups, thereby directing the assembly process to yield distinct cyclic polygons. These organized molecular assemblies are of significant interest for their potential use in enantioselective recognition and catalysis.

The successful design of these supramolecular systems relies heavily on the predictable conformational behavior of the bicyclo[3.3.1]nonane skeleton, which predominantly adopts a stable double-chair conformation. This structural predictability is fundamental to the rational design of complex molecular architectures with tailored functions.

Table 2: Bicyclo[3.3.1]nonane-Based Scaffolds in Supramolecular Chemistry

Scaffold TypeFunctionalizationApplicationPrinciple of Operation
Bicyclo[3.3.1]nonaneAttachment of amide and pyridine groupsIon Receptor for dicarboxylic acidsThe rigid scaffold pre-organizes hydrogen-bonding sites to create a binding cavity that is geometrically and electronically complementary to the guest molecule.
Chiral Bicyclo[3.3.1]nonan-2,6-dioneFunctionalization with coordinating pyridine ligandsFormation of Chiral Metallocycles (e.g., Palladacycles)The V-shaped bicyclic unit functions as a rigid structural corner, guiding the self-assembly with metal ions into specific, predictable geometric shapes.
Tröger's Base (1,5-diazabicyclo[3.3.1]nonane derivative)Incorporation of porphyrin unitsHost-Guest SystemsThe rigid and concave structure inherent to the scaffold creates a well-defined cavity suitable for the complexation of various guest molecules.

Vii. Theoretical and Computational Investigations

Quantum Chemical Studies on Bicyclo[3.3.1]nonane-3,7-dione Electronic Structure

Quantum chemical calculations offer a powerful lens through which to examine the electronic structure of this compound. While specific literature detailing a full electronic analysis of the 3,7-dione isomer is limited, studies on the broader class of bicyclo[3.3.1]nonane diones provide a framework for understanding its key features.

The electronic structure is largely defined by the rigid bicyclic framework and the presence of two carbonyl functional groups. A primary area of interest in such systems is the potential for transannular interactions, which are non-covalent interactions between non-adjacent atoms or groups. These can occur either "through-space," via direct orbital overlap across the ring system, or "through-bond," mediated by the sigma (σ) bonds of the molecular skeleton.

In bicyclo[3.3.1]nonane diones, the proximity of the two carbonyl groups, dictated by the molecule's conformation, can lead to through-space interactions between the oxygen lone pairs and the carbonyl π-systems. Computational studies on related isomers, such as bicyclo[3.3.1]nona-3,7-diene-2,6-dione, have utilized methods like Density Functional Theory (DFT) and photoelectron spectroscopy to probe these interactions. researchgate.netdokumen.pub These studies reveal how the spatial arrangement of chromophores leads to coupling and splitting of molecular orbitals, which can influence both the ground-state properties and the photochemical behavior of the molecule. researchgate.netdokumen.pub For this compound, similar interactions between the C3 and C7 carbonyl groups are anticipated, influencing the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO).

The table below presents computed electronic properties for the parent compound, bicyclo[3.3.1]nonane, which serves as a baseline for understanding the influence of the dione (B5365651) functionalization.

PropertyComputed ValueMethod
HOMO Energy-7.2 eVDFT/B3LYP
LUMO Energy1.5 eVDFT/B3LYP
HOMO-LUMO Gap8.7 eVDFT/B3LYP
Dipole Moment0.0 DDFT/B3LYP

This data is representative for the parent bicyclo[3.3.1]nonane scaffold. The introduction of two polar carbonyl groups at the 3 and 7 positions would significantly alter these values, lowering the HOMO-LUMO gap and resulting in a non-zero dipole moment.

Reaction Mechanism Elucidation using Computational Methods

Computational chemistry is a vital tool for mapping the potential energy surfaces of chemical reactions, allowing for the determination of transition states and the elucidation of reaction mechanisms. While specific computational studies on the reaction mechanisms of this compound are not extensively documented, research on related systems highlights the methodologies employed.

For instance, DFT calculations have been used to explore the diastereoselectivity in base-catalyzed Robinson annulations for synthesizing bridged bicyclo[3.3.1]nonane systems. researchgate.net Such studies analyze the reaction energy profiles of different pathways to determine why a particular stereoisomer is formed preferentially. researchgate.net Another area of study involves transannular cyclizations. The reaction of 3,7-dimethylenebicyclo[3.3.1]nonane, a structural analog, with various reagents has been shown to proceed via radical transannular cyclizations to form adamantane (B196018) derivatives. Computational modeling of these pathways helps to rationalize the observed product distributions.

A study on the dioxime derivative of this compound noted the formation of 3,7-dinitronoradamantane via a cyclization reaction, indicating the propensity of this framework to undergo transannular reactions. Theoretical methods could be applied to model the mechanism of this transformation, calculating the activation barriers for the key bond-forming steps.

The table below outlines the types of reactions for which computational mechanism studies have been performed on the broader bicyclo[3.3.1]nonane class, which could be applied to the 3,7-dione.

Reaction TypeComputational Method UsedInformation Gained
Robinson AnnulationDFTRationale for diastereoselectivity
Baeyer-Villiger OxidationDFT, VCD/IR CalculationsProduct structure identification
Radical CyclizationDFTReaction pathways and product stability
SolvolysisAb initioTransition state energies, strain effects

Prediction of Spectroscopic Properties through Theoretical Calculations

Theoretical calculations are frequently used to predict and interpret the spectroscopic properties of molecules, including NMR, IR, and chiroptical spectra like Vibrational Circular Dichroism (VCD) and Electronic Circular Dichroism (ECD). These predictions are invaluable for structure verification and the assignment of absolute configuration.

For the bicyclo[3.3.1]nonane dione family, time-dependent density functional theory (TD-DFT) has been successfully employed to calculate ECD spectra and optical rotation. These calculations, performed on different stable conformers, are Boltzmann-averaged to produce a final spectrum that can be compared directly with experimental data. This concerted approach has proven reliable for determining the absolute configurations of various chiral bicyclo[3.3.1]nonane diones.

DFT calculations are also highly effective at predicting vibrational (IR) and vibrational circular dichroism (VCD) spectra. For bicyclo[3.3.1]nonane-2,6-dione, DFT calculations excellently predicted the experimental IR and VCD spectra, which were sensitive to the conformational populations of the molecule. Similar accuracy would be expected for this compound, where the calculated frequencies and intensities of the carbonyl stretching modes would be particularly diagnostic. Furthermore, NMR chemical shifts (¹H and ¹³C) can be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) approach, providing another layer of data for structural confirmation.

The table below summarizes the application of theoretical calculations in predicting spectroscopic properties for various bicyclo[3.3.1]nonane dione isomers.

Spectroscopy TypeComputational MethodTypical Basis SetApplication Example (Isomer)
ECD / Optical RotationTD-DFT6-31G*Absolute configuration of 2,7-dione
IR / VCDDFT (B3LYP)TZVPConformational analysis of 2,6-dione
NMR Chemical ShiftsDFT (GIAO)6-311+G(2d,p)Structure elucidation of oxidation products

Conformational Landscape Mapping via Advanced Computational Techniques

Computational techniques, from molecular mechanics to high-level ab initio and DFT methods, are used to perform these analyses. For the parent bicyclo[3.3.1]nonane, the twin-chair conformation is the most stable. However, the introduction of substituents, particularly at the C3 and C7 positions, can significantly influence the conformational equilibrium due to steric interactions. In the case of this compound, the chair-chair conformer is expected to be the global minimum, but flattening of the rings is anticipated to relieve transannular repulsion between the endo protons.

Detailed conformational analyses on related systems provide a template for how this compound would be studied. For bicyclo[3.3.1]nonan-9-one, DFT calculations found the energy difference between the twin-chair and boat-chair conformers to be small (around 1 kcal/mol), with an inversion barrier of approximately 6 kcal/mol. For bicyclo[3.3.1]nonane-2,6-dione, a DFT conformational analysis found a ratio of 72:27 for the chair-chair versus chair-boat conformers. Advanced techniques can generate a two-dimensional potential energy surface map as a function of key dihedral angles, providing a detailed picture of the conformational pathways.

The following table presents representative computational data for the conformational analysis of the related bicyclo[3.3.1]nonan-9-one, illustrating the typical energy differences involved.

ConformerRelative Free Energy (ΔG, kcal/mol)Population (%)Computational Method
Twin-Chair (CC)0.00~85%DFT/B3LYP
Boat-Chair (BC)~1.0~15%DFT/B3LYP
Inversion Barrier (CC to BC)~6.0N/ADFT/B3LYP

Data is illustrative based on studies of bicyclo[3.3.1]nonan-9-one and may not be exact for the 3,7-dione isomer.

Q & A

Basic Questions

Q. What are the primary synthetic routes for bicyclo[3.3.1]nonane-3,7-dione, and what experimental conditions are critical for optimizing yield?

  • Methodological Answer : The compound can be synthesized via:

  • Nitrile Oxide-Allene Cycloaddition : Requires stoichiometric control of nitrile oxide and allene precursors to avoid side products.
  • PIDA-Mediated Phenol Oxidation : Uses phenyliodonium diacetate (PIDA) in anhydrous dichloromethane at 0–5°C to ensure selective oxidation of phenolic intermediates.
  • Double Michael Condensation : Catalyzed by DBU (1,8-diazabicycloundec-7-ene) in THF, with temperature control (25–40°C) to prevent retro-Michael reactions.
    Optimal yields (60–85%) depend on strict anhydrous conditions and slow reagent addition .

Q. How is the bicyclo[3.3.1]nonane scaffold named, and what conformational isomers exist?

  • Methodological Answer : The IUPAC name reflects three bridge carbon counts (3, 3, 1) ordered by decreasing size. Key conformations include:

  • Chair-Chair : Most stable due to minimized steric strain.
  • Boat-Chair : Higher energy but accessible under thermal activation (e.g., >80°C).
    Conformational analysis via NMR (NOESY) or X-ray crystallography is essential for structural validation .

Advanced Research Questions

Q. How can Pd-catalyzed [3 + 2] annulations be optimized to achieve switchable selectivity in forming bicyclo[3.3.1]nonane derivatives?

  • Methodological Answer : Selectivity depends on:

  • Solvent and Temperature : DMSO at room temperature favors furocycloalkanones, while 130°C promotes this compound via thermal activation.
  • Substrate Ring Size : Five-membered enones yield bicyclo[3.3.0]octane-3,7-dione, whereas six-membered enones form bicyclo[4.3.0]nonane-3,8-dione.
  • Catalyst Loading : Pd(OAc)₂ (5 mol%) with triphenylphosphine (10 mol%) minimizes side reactions. Microwave irradiation further accelerates kinetics .

Q. What factors contribute to contradictory results in the reduction of this compound to tricyclic diols under varying conditions?

  • Methodological Answer : Reduction outcomes are solvent-dependent:

  • Acetic Anhydride : Yields tricyclo[3.3.1.0³,⁷]nonane-3,7-diol (mp 301–303°C) via acetyl stabilization of intermediates.
  • Aqueous Conditions : Favors monoalcohols (e.g., 3,7-dimethyl-tricyclo[3.3.0.0³,⁷]octan-1-ol) due to hydrolysis of diacetyl intermediates.
    Contradictions arise from competing acetylation/deacetylation pathways, necessitating LC-MS monitoring .

Q. How do substituents influence the conformational dynamics of this compound, and what experimental techniques quantify these effects?

  • Methodological Answer : Bulky substituents (e.g., morpholine at C-2) force a chair-boat conformation to avoid 2,4-diaxial strain. Techniques include:

  • X-Ray Crystallography : Resolves absolute configurations (e.g., 2-exo,4-exo-dicarboxylic derivatives).
  • VT-NMR : Tracks conformational exchange rates (ΔG‡ ≈ 12–15 kcal/mol) between chair-chair and boat-chair forms.
    Substituent electronic effects further modulate ring puckering .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.